molecular formula C18H21N3O5 B608680 LUF6200 CAS No. 1197186-38-1

LUF6200

货号: B608680
CAS 编号: 1197186-38-1
分子量: 359.38
InChI 键: DNTKZECWRGSWKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LUF6200 is a bioactive chemical.

科学研究应用

Key Characteristics:

  • Allosteric Inhibition : LUF6200 acts as an allosteric inhibitor, affecting the dissociation kinetics of other ligands such as astemizole and dofetilide.
  • Concentration-Dependent Effects : The presence of potassium ions alters the binding dynamics, leading to a leftward shift in the response curve for this compound, which signifies enhanced efficacy at lower concentrations .

Scientific Research Applications

The implications of this compound extend beyond basic pharmacology into various fields of research:

A. Cardiac Safety Assessments

This compound's ability to modulate hERG channel activity makes it a valuable tool for assessing the cardiac safety profiles of new drugs. By understanding how compounds interact with hERG channels, researchers can predict potential cardiotoxic effects early in drug development .

B. Drug Interaction Studies

The compound is utilized in studies examining drug-drug interactions, particularly those involving other hERG blockers or activators. This is crucial for developing safer therapeutic regimens and understanding polypharmacy effects in clinical settings .

Case Studies

Several studies have highlighted the applications and findings related to this compound:

Study ReferenceFocus AreaFindings
Yu et al. (2014)Allosteric ModulationDemonstrated that this compound enhances potassium ion binding to hERG channels and identified it as a potent allosteric inhibitor .
Kalyaanamoorthy (2017)Drug Development ChallengesDiscussed how compounds like this compound can mitigate risks associated with hERG inhibition during drug development .
ResearchGate PublicationKinase InteractionsExplored potential applications of this compound in studying kinase pathways and their allosteric modulation .

化学反应分析

Allosteric Modulation Mechanism

LUF6200 exhibits negative allosteric modulation by accelerating dissociation rates of classical hERG blockers:

  • Reduces [³H]astemizole dissociation t₁/₂ from 15.8 min to 3.7 min (EC₅₀ = 1.4 μM)

  • Accelerates [³H]dofetilide dissociation t₁/₂ from 8.8 min to 3.9 min (EC₅₀ = 1.1 μM)

This non-competitive inhibition occurs through conformational changes in the channel’s S5/S6 pore domain rather than direct occlusion of the central cavity.

Potassium Ion Cooperativity

K⁺ ions act as positive allosteric modulators, creating bidirectional effects when combined with this compound:

Condition[³H]Dofetilide Binding IncreaseThis compound EC₅₀ Shift
2 mM K⁺1.6xBaseline
60 mM K⁺4.3x3.2x leftward

The synergistic effect suggests distinct binding sites for K⁺ (selectivity filter) and this compound (outer pore region) .

Experimental Binding Data

Key parameters from radioligand displacement assays:

RadioligandKd (nM)Bmax (fmol/mg)This compound IC₅₀ (μM)
[³H]Astemizole2.1 ± 0.3380 ± 451.4 ± 0.2
[³H]Dofetilide1.8 ± 0.2410 ± 381.1 ± 0.3

Structural-Activity Relationship

Critical moieties for this compound’s activity:

  • Fluorophenyl group : Mediates π-π interactions with Tyr652

  • Aminoethyl side chain : Forms hydrogen bonds with Thr623 and Ser624

  • Chloro substituent : Enhances hydrophobic contact with Val625

Pharmacological Implications

This compound’s properties make it valuable for:

  • Safety pharmacology : Identifying proarrhythmic drug candidates

  • Mechanistic studies : Probing hERG channel gating dynamics

  • Therapeutic development : Template for class III antiarrhythmics with reduced reverse rate dependence

The compound’s bidirectional modulation by K⁺ concentration provides insights into channel state-dependent drug binding, aiding the design of safer pharmaceuticals targeting cardiac ion channels.

属性

CAS 编号

1197186-38-1

分子式

C18H21N3O5

分子量

359.38

IUPAC 名称

ethyl[2-(4-nitrophenoxy)ethyl][2-(4-nitrophenyl)ethyl]amine

InChI

InChI=1S/C18H21N3O5/c1-2-19(12-11-15-3-5-16(6-4-15)20(22)23)13-14-26-18-9-7-17(8-10-18)21(24)25/h3-10H,2,11-14H2,1H3

InChI 键

DNTKZECWRGSWKD-UHFFFAOYSA-N

SMILES

O=[N+](C1=CC=C(CCN(CC)CCOC2=CC=C([N+]([O-])=O)C=C2)C=C1)[O-]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LUF6200;  LUF 6200;  LUF-6200.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LUF6200
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LUF6200
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
LUF6200
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
LUF6200
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
LUF6200
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
LUF6200

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。